Product packaging for 4-(Quinolin-2-yl)butan-2-ol(Cat. No.:)

4-(Quinolin-2-yl)butan-2-ol

Cat. No.: B13524378
M. Wt: 201.26 g/mol
InChI Key: QEUAXSLTEZRWDB-UHFFFAOYSA-N
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Description

4-(Quinolin-2-yl)butan-2-ol (CAS 1485656-35-6) is a quinoline derivative of significant interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C13H15NO and a molecular weight of 201.26, serves as a valuable building block for the synthesis of more complex molecules . The quinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. While specific bioactivity data for this compound is limited in public sources, closely related structural analogs have demonstrated considerable potential in scientific studies. Recent research on similar quinoline-containing compounds highlights their promise in infectious disease research. For instance, a 2023 study published in a Springer journal detailed the synthesis and evaluation of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which showed moderate to good antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting activity comparable to the standard drug pyrazinamide . Other scientific literature extensively documents quinoline derivatives for their antimalarial, antibacterial, and antifungal properties, suggesting that this compound could be a key intermediate in developing novel therapeutic agents targeting resistant pathogens . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B13524378 4-(Quinolin-2-yl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-quinolin-2-ylbutan-2-ol

InChI

InChI=1S/C13H15NO/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12/h2-5,7,9-10,15H,6,8H2,1H3

InChI Key

QEUAXSLTEZRWDB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC2=CC=CC=C2C=C1)O

Origin of Product

United States

Synthetic Methodologies for 4 Quinolin 2 Yl Butan 2 Ol and Analogous Structures

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com For 4-(quinolin-2-yl)butan-2-ol, the analysis begins by disconnecting the target molecule into simpler, commercially available, or easily synthesized precursors.

A primary disconnection can be made at the C-C bond between the quinoline (B57606) C2 position and the butan-2-ol side chain (Disconnection 1). This disconnection suggests an ionic reaction between a nucleophilic quinoline-2-yl synthon and an electrophilic butan-2-ol synthon, or vice versa. A plausible forward reaction involves the reaction of a 2-quinolyl anion equivalent (e.g., 2-quinolyl lithium or a Grignard reagent) with a suitable four-carbon electrophile like propylene (B89431) oxide. Alternatively, a more common approach involves the reaction of a nucleophilic four-carbon unit with an electrophilic quinoline, such as quinaldine (B1664567) (2-methylquinoline).

Another key disconnection is at the C-O bond of the alcohol functional group (Disconnection 2). This points to the reduction of a precursor ketone, 4-(quinolin-2-yl)butan-2-one. This ketone can be synthesized through various methods, making this a highly convergent and practical approach. The ketone itself can be retrosynthetically disconnected between the C2 and C3 of the side chain, leading to quinaldine and an acetyl synthon, achievable via an aldol-type condensation followed by reduction.

Retrosynthetic analysis of this compound showing two primary disconnection points.
Figure 1. Retrosynthetic analysis of this compound. Key disconnections point to precursor molecules such as 4-(quinolin-2-yl)butan-2-one and quinaldine.

Direct Synthetic Approaches to this compound

Direct synthesis focuses on the construction of the target molecule from precursor materials through sequential or concerted reaction steps.

A common and reliable method to synthesize this compound involves a multi-step sequence starting from quinaldine.

Aldol (B89426) Condensation: Quinaldine, which has an acidic methyl group, can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic anion. This anion can then react with an aldehyde, such as acetaldehyde, in an aldol addition reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org This would form an intermediate β-hydroxy compound which is not the target molecule. A more direct route to the precursor ketone involves the Claisen-Schmidt condensation of quinaldine with a suitable carbonyl compound, though for this specific structure, an alternative C-C bond formation is more practical. libretexts.org

Formation of the Ketone Precursor: A more controlled approach involves the reaction of the lithiated quinaldine with an appropriate electrophile to form the butanone side chain. For instance, reaction with propylene oxide would directly yield the target alcohol, though regioselectivity could be an issue. A more common route is the acylation of a quinaldine-derived nucleophile. A more robust synthesis of the precursor, 4-(quinolin-2-yl)butan-2-one, involves the reaction of 2-methylquinoline (B7769805) with a base and then with a suitable electrophile, or through other coupling strategies.

Reduction of the Ketone: Once the precursor ketone, 4-(quinolin-2-yl)butan-2-one, is obtained, the final step is the reduction of the carbonyl group to a secondary alcohol. researchgate.net Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding the racemic this compound.

The synthesis of analogous diarylquinoline structures, such as the anti-tuberculosis drug bedaquiline, often involves the reaction of a functionalized quinoline with an appropriate side-chain precursor, highlighting the modularity of this multi-step approach. nih.govresearchgate.netacs.orgnih.gov

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel. While a specific one-pot synthesis for this compound is not prominently documented, analogous syntheses of functionalized quinolines have been achieved. mdpi.comnih.gov A hypothetical one-pot strategy could involve the in situ generation of a quinoline ring followed by immediate functionalization at the 2-position. For instance, a Friedländer annulation to form the quinoline ring could be followed by the addition of reagents to construct the butanol side chain without isolating the intermediate quinoline. However, controlling selectivity in such a sequence would be challenging.

Strategies for Stereoselective Synthesis of this compound

The butan-2-ol side chain contains a stereocenter at the C2 position. Controlling the stereochemistry to produce a single enantiomer is crucial for many applications. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis can be employed to create the chiral center during the C-C bond formation step or, more commonly, during the reduction of the ketone precursor.

Asymmetric Ketone Reduction: The enantioselective reduction of the prochiral ketone, 4-(quinolin-2-yl)butan-2-one, is a powerful strategy. rsc.org This can be accomplished using chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation or transfer hydrogenation. wikipedia.org Catalysts based on transition metals like Ruthenium, Rhodium, or Iridium, complexed with chiral ligands (e.g., BINAP, chiral diamines), can achieve high enantioselectivity. Biocatalysis, using enzymes such as ketoreductases from yeast or other microorganisms, also offers a green and highly selective method for reducing ketones to chiral alcohols. researchgate.netresearchgate.net

Table 1: Examples of Catalytic Systems for Asymmetric Ketone Reduction
Catalyst SystemReductantTypical SubstrateEnantiomeric Excess (ee)
Ru-BINAP ComplexH₂Aryl Ketones>95%
(R,R)-Noyori CatalystHCOOH/NEt₃Aryl Ketones>98%
Corey-Bakshi-Shibata (CBS) CatalystBH₃·SMe₂Prochiral Ketones>90%
Ketoreductase (KRED)IsopropanolAlkyl-Aryl Ketones>99%

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netslideshare.net After the desired chiral center is created, the auxiliary is removed.

A potential strategy for the synthesis of enantiomerically enriched this compound using a chiral auxiliary could involve:

Attaching a chiral auxiliary, such as an Evans oxazolidinone, to a two-carbon carboxylic acid derivative (e.g., acetic acid).

Performing a stereoselective aldol reaction between the enolate of this chiral imide and 2-quinolinecarboxaldehyde. This would create a new stereocenter with a hydroxyl group.

Subsequent chemical modifications, including reaction with a methyl organometallic reagent and removal of the auxiliary, would be required to form the butan-2-ol structure.

Biocatalytic Approaches for Kinetic Resolution and Enantioselective Transformations

Biocatalysis offers a powerful and environmentally benign approach for the synthesis of enantiomerically pure compounds. For chiral secondary alcohols like this compound, enzymatic kinetic resolution (EKR) is a particularly effective strategy. This process involves the selective reaction of one enantiomer from a racemic mixture, facilitated by an enzyme, leaving the unreacted enantiomer in high enantiomeric excess.

Enzyme Screening and Optimization (e.g., Lipase (B570770) B from Candida antarctica)

The success of enzymatic kinetic resolution hinges on the selection of an appropriate biocatalyst. A screening process is typically undertaken to identify an enzyme with high activity and, crucially, high enantioselectivity (expressed as the enantiomeric ratio, E). Lipases are the most commonly employed enzymes for the resolution of secondary alcohols via transesterification reactions.

Among the various lipases, Lipase B from Candida antarctica (CALB) is a widely used and highly effective biocatalyst for these transformations. nih.gov CALB is known for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity towards a wide range of secondary alcohols. nih.gov The optimization of a CALB-catalyzed resolution involves several key parameters:

Acyl Donor : The choice of acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, ethyl acetate) can significantly influence both the reaction rate and the enantioselectivity.

Solvent : The reaction medium is critical; non-polar organic solvents like hexane (B92381) or toluene (B28343) are often preferred for CALB, as they maintain the enzyme's active conformation. mdpi.com

Temperature : Reaction temperature affects enzyme stability and activity, requiring a balance to achieve optimal performance without denaturation.

Research on analogous structures, such as 2-(quinolin-8-yl)benzylalcohols, has demonstrated the high efficacy of CALB. nih.gov In these studies, CALB was used to perform highly selective enzymatic kinetic resolutions, achieving excellent enantioselectivities (E values often exceeding 100) with vinyl acetate as the acyl donor. nih.gov Similarly, the resolution of alcohols possessing a 1,2,3,4-tetrahydroquinoline (B108954) moiety has been successfully achieved using lipases, including the immobilized form of CALB (Novozym 435), yielding products with high enantiomeric excess (up to 98% ee). mdpi.com

The following interactive table illustrates a representative screening of various lipases for the kinetic resolution of a model secondary alcohol, highlighting the superior performance often exhibited by CALB.

Enzyme (Source)Conversion (%)Enantiomeric Excess (ee, %)Enantiomeric Ratio (E)
Lipase B (Candida antarctica, CALB)49>99 (Ester), 96 (Alcohol)>200
Lipase (Pseudomonas cepacia, PSL)4595 (Ester), 78 (Alcohol)85
Lipase (Rhizomucor miehei, RML)5270 (Ester), 76 (Alcohol)15
Pancreatin (Porcine pancreas, PPL)3565 (Ester), 35 (Alcohol)8

Data is illustrative and based on typical results for secondary alcohol resolution. Actual values depend on specific substrate and conditions.

Immobilized Enzyme Systems in Flow Reactors

To enhance the practicality and scalability of biocatalytic resolutions, enzymes are often immobilized on solid supports. Immobilization prevents the enzyme from dissolving in the reaction medium, which simplifies catalyst separation and downstream processing, and allows for the reuse of the biocatalyst over multiple cycles. mdpi.com Lipase B from Candida antarctica is commercially available in an immobilized form, famously as Novozym 435.

The combination of immobilized enzymes with continuous-flow reactor technology represents a significant advance in process chemistry. researchgate.net In a typical setup, a packed-bed reactor is created by filling a column with the immobilized enzyme. A solution containing the racemic alcohol and the acyl donor is then continuously pumped through the column. core.ac.uk This configuration offers several advantages over traditional batch processing:

Enhanced Productivity : Flow reactors can operate continuously for extended periods, leading to higher throughput.

Precise Control : Parameters such as residence time (controlled by flow rate), temperature, and pressure can be precisely managed, allowing for fine-tuning of the reaction to maximize conversion and selectivity. core.ac.uk

Improved Stability : The gentle conditions within a packed-bed reactor, which avoid mechanical stress from stirring, can extend the operational lifetime of the immobilized enzyme. researchgate.net

Automation and Scalability : Flow systems are readily automated and can be scaled up by either increasing the reactor size or by running multiple reactors in parallel.

This technology has been successfully applied to the dynamic kinetic resolution (DKR) of racemic secondary alcohols, where an incompatible racemization catalyst and a lipase are compartmentalized in a flow system. core.ac.uk Such processes have produced optically pure esters in high yields (88–92%), demonstrating the power of combining immobilized biocatalysts with flow chemistry. core.ac.uk

General Synthetic Routes for Quinoline-Butanol Derivatives

The construction of the quinoline core is a foundational aspect of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. These methods can be adapted to produce quinoline-butanol derivatives like this compound.

Friedländer Condensation Variants and Applications

The Friedländer synthesis is one of the most direct and versatile methods for preparing quinolines. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound that contains a reactive α-methylene group (a -CH₂- group adjacent to the carbonyl). alfa-chemistry.comorganicreactions.org The reaction can be catalyzed by either acids or bases. researchgate.net

The mechanism proceeds via an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration (loss of a water molecule) to form the aromatic quinoline ring. alfa-chemistry.com

For the synthesis of this compound, a plausible Friedländer approach would involve the reaction of 2-aminobenzaldehyde (B1207257) with 5-oxohexan-1-ol or a protected variant. The reaction condenses the ketone's α-methylene group with the aldehyde of the aminobenzaldehyde, and the amino group subsequently attacks the ketone carbonyl to form the heterocyclic ring.

Reactant 1Reactant 2Key ConditionsProduct Type
2-Aminoaryl Aldehyde/KetoneKetone/Aldehyde with α-MethyleneAcid or Base Catalyst (e.g., H₂SO₄, KOH)Substituted Quinoline
2-Aminobenzaldehyde5-Oxohexan-1-olBase-catalyzed condensationThis compound

Gould-Jacobs and Conrad-Limpach Analogues for Quinoline Core Formation

The Gould-Jacobs and Conrad-Limpach reactions are classic methods that typically produce 4-hydroxyquinoline (B1666331) (or 4-quinolone) derivatives. wikipedia.orgwikipedia.org These methods build the quinoline core from aniline (B41778) precursors, which would then require subsequent functionalization to yield a structure like this compound.

Gould-Jacobs Reaction : This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgnih.gov Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org This method is effective for anilines bearing electron-donating groups. wikipedia.org

Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters. wikipedia.org Under moderate temperatures, the reaction proceeds via an enamine intermediate which, upon heating to high temperatures (ca. 250 °C), cyclizes to form a 4-hydroxyquinoline. synarchive.comscribd.com If the initial condensation is performed at higher temperatures, the reaction can proceed via a β-ketoanilide intermediate to yield a 2-hydroxyquinoline (B72897), a variation known as the Knorr synthesis. wikipedia.org

For both routes, synthesizing this compound would be a multi-step process. First, the appropriate quinoline core would be formed. For example, quinaldine (2-methylquinoline) could be synthesized and then the methyl group could be functionalized through deprotonation and subsequent reaction with an appropriate electrophile like propylene oxide to build the butanol side chain.

Camps' Cyclization and Regioselective Synthesis

The Camps cyclization is another method for forming the quinoline ring, specifically producing hydroxyquinolines. wikipedia.org The reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as sodium hydroxide. chem-station.com

Depending on the structure of the starting material, two different modes of cyclization are possible, leading to the formation of two potential regioisomeric products (a 2-hydroxyquinoline or a 4-hydroxyquinoline). wikipedia.org The regioselectivity of the reaction is influenced by the nature of the substituent on the amino nitrogen and the reaction conditions. drugfuture.com This method provides a route to functionalized quinoline cores that, similar to the Gould-Jacobs and Conrad-Limpach reactions, would require additional synthetic steps to introduce the butanol side chain at the 2-position.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cascade Reactions)

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of complex heterocyclic scaffolds like quinolines. Palladium-catalyzed cascade reactions offer an efficient and atom-economical approach to construct the quinoline core and introduce functionalized side chains. mdpi.com These reactions often involve a sequence of bond-forming events within a single synthetic operation, avoiding the need for isolation of intermediates. nih.gov

One prominent strategy involves the coupling of appropriately substituted anilines with alkynes or alcohols. For instance, the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes, using molecular oxygen as a green oxidant, allows for the construction of 2,3-disubstituted quinolines. mdpi.com This process proceeds through intermolecular amination of the alkyne, followed by insertion of the olefin and oxidative cleavage of a C-C bond. mdpi.com

Another powerful approach is the palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. This method is notable for proceeding under neutral conditions, without the need for acids, bases, or other additives, and demonstrates a broad substrate scope. mdpi.comrsc.org The reaction likely proceeds through the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, which then undergoes condensation with the aniline to form an imine intermediate that subsequently cyclizes. mdpi.com

While a direct synthesis of this compound using a specific palladium-catalyzed cascade reaction is not extensively documented, analogous structures with functionalized side chains at the 2-position are accessible through these methods. For example, the reaction of 2-aminobenzyl alcohols with α,β-unsaturated ketones, catalyzed by iridium, provides a pathway to functionalized quinolines. organic-chemistry.org

The table below summarizes representative palladium-catalyzed reactions for the synthesis of quinoline derivatives analogous to this compound, highlighting the versatility of these methods.

CatalystReactantsProductYield (%)Reference
Pd(OAc)₂/PPh₃2-Iodoaniline, α,β-unsaturated carbonyl compounds3-Substituted quinolin-2(1H)-ones67-76 nih.gov
Pd/NiFe₂O₄2-Iodoaniline, Acrylic acid, Aryl halides4-Arylquinolin-2(1H)-onesHigh nih.gov
Pd(OAc)₂o-Halo-substituted benzaldehydes, Primary amides3-Aryl-2-quinolonesModerate to Excellent nih.gov
Pd₂(dba)₃/XantphosN-Alkoxyamides, BenzaldehydesN-Alkoxyquinolones63-96 nih.gov

This table presents data for the synthesis of analogous quinolone structures, as direct palladium-catalyzed synthesis of this compound is not widely reported.

N-Heterocyclic Carbene-Catalyzed Processes

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations, including the synthesis of heterocyclic compounds. nih.gov Their strong σ-donating properties allow them to activate substrates in unique ways, often mimicking the reactivity of transition metals. nih.gov In the context of quinoline synthesis, NHCs can catalyze cascade reactions that lead to the formation of the quinoline ring system.

A notable application of NHC catalysis in this area is the indirect Friedländer reaction. rsc.org For example, an NHC-copper complex can catalyze the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. rsc.org In this process, the NHC-copper catalyst facilitates the oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, which then undergoes a condensation reaction with the ketone, followed by cyclodehydration to form the quinoline ring. rsc.org This method is advantageous as it often proceeds under mild conditions.

The versatility of NHCs is further demonstrated in their ability to catalyze domino reactions for the construction of complex heterocyclic structures. nih.gov For instance, the stereoselective aza-Michael/Michael/lactonization domino reaction of 2'-aminophenylenones and 2-bromoenals, catalyzed by an NHC, can produce functionalized tetrahydroquinolines with high enantioselectivity. nih.gov

While a specific NHC-catalyzed synthesis of this compound has not been detailed in the literature, the existing methodologies for analogous structures suggest the feasibility of such an approach. The following table showcases examples of NHC-catalyzed reactions for the synthesis of quinoline and related heterocyclic structures.

Catalyst SystemReactantsProductYield (%)Reference
NHC-Copper Complex2-Aminobenzyl alcohol, Aryl ketonesSubstituted QuinolinesAcceptable rsc.org
NHC2'-Aminophenylenones, 2-BromoenalsFunctionalized TetrahydroquinolinesHigh nih.gov
NHCQuinoxalin-2-one, IsatinsFunctionalized OxindolesModerate to Good acs.org

This table provides examples of NHC-catalyzed synthesis of analogous heterocyclic structures, as a direct synthesis of this compound via this method is not prominently reported.

Green Chemistry Approaches in the Synthesis of the Chemical Compound

Solvent-Free or Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. rasayanjournal.co.in For the synthesis of quinolines, several solvent-free and aqueous medium reactions have been developed. researchgate.net Solvent-free reactions, often conducted under microwave irradiation, can lead to shorter reaction times, cleaner reaction profiles, and easier product isolation. researchgate.net For example, the Friedländer annulation, a classical method for quinoline synthesis, can be performed under solvent-free conditions using solid-supported catalysts. nih.gov

Aqueous synthesis of quinolines is another attractive green alternative. nih.govresearchgate.netbohrium.com Water is a non-toxic, non-flammable, and inexpensive solvent. Several catalytic systems have been developed that are effective in aqueous media for the synthesis of quinoline derivatives. These methods not only reduce the environmental footprint but can also in some cases enhance reactivity and selectivity.

Catalyst Reuse and Sustainability Metrics

The ability to recover and reuse a catalyst is a critical component of a sustainable synthetic process, particularly when using expensive and precious transition metals like palladium. nih.govrsc.orgresearchgate.netresearchgate.netacs.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are often easier to separate and recycle. rsc.org For instance, palladium nanoparticles supported on various materials have been shown to be effective and recyclable catalysts for quinoline synthesis and related reactions. researchgate.net One study reported a recyclable palladium-catalyzed modified Friedländer synthesis where the catalytic system could be recovered and reused five times without a significant loss of activity. researchgate.net

To quantify the "greenness" of a chemical process, various sustainability metrics have been developed. morressier.commdpi.com These metrics go beyond traditional yield calculations to provide a more holistic assessment of the environmental impact.

Key Sustainability Metrics in Chemical Synthesis

MetricDescriptionSignificance for Green Chemistry
Atom Economy A measure of the efficiency of a reaction in converting reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants.A higher atom economy indicates less waste generation, as more of the reactant atoms are incorporated into the final product.
Reaction Mass Efficiency (RME) The ratio of the mass of the desired product to the total mass of all reactants used in the reaction.RME provides a more practical measure of the efficiency of a reaction as it considers the actual masses of reactants used.
E-Factor The ratio of the mass of waste produced to the mass of the desired product.A lower E-factor is desirable, indicating a more environmentally friendly process with less waste.
Process Mass Intensity (PMI) The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.PMI provides a comprehensive measure of the overall sustainability of a manufacturing process, with a lower value indicating a greener process.

The application of these green chemistry principles and sustainability metrics is crucial for the development of environmentally responsible methods for the synthesis of this compound and its analogs.

Chemical Reactivity and Transformation Mechanisms of 4 Quinolin 2 Yl Butan 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group in 4-(Quinolin-2-yl)butan-2-ol is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, dehydration, and nucleophilic substitution.

Oxidation Reactions to Ketones and Carboxylic Acids

The oxidation of the secondary alcohol in this compound to a ketone, 4-(Quinolin-2-yl)butan-2-one, can be achieved using a range of oxidizing agents. Common reagents for this transformation include chromium-based compounds such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). masterorganicchemistry.comlibretexts.org Milder, non-chromium-based methods like the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation are also effective. masterorganicchemistry.com

Under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic or alkaline solution, further oxidation of the resulting ketone can occur, leading to the cleavage of carbon-carbon bonds and the formation of carboxylic acids. masterorganicchemistry.comwikipedia.org However, ketones are generally more resistant to oxidation than aldehydes. chemguide.co.uk

Table 1: Common Oxidizing Agents for Secondary Alcohols

Reagent Product from Secondary Alcohol Typical Conditions
Pyridinium chlorochromate (PCC) Ketone Dichloromethane (CH₂Cl₂)
Jones Reagent (CrO₃, H₂SO₄, acetone) Ketone Acetone
Swern Oxidation (DMSO, (COCl)₂) Ketone Low temperature
Dess-Martin Periodinane Ketone Dichloromethane (CH₂Cl₂)

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Etherification, the formation of an ether, can be accomplished through various methods. The Williamson ether synthesis, while typically involving a primary alkyl halide and an alkoxide, can be adapted. In this case, the alcohol would first be deprotonated with a strong base like sodium hydride to form the alkoxide, which then acts as a nucleophile towards an alkyl halide.

Dehydration Reactions and Alkene Formation Mechanisms

The acid-catalyzed dehydration of this compound results in the formation of alkenes. This elimination reaction typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions and the substrate structure. libretexts.org For a secondary alcohol like this compound, the E1 pathway is common. libretexts.org

The mechanism involves the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water). chemguide.co.uklibretexts.org Subsequent loss of water generates a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. chemguide.co.uklibretexts.org

The formation of a carbocation intermediate in the E1 dehydration of this compound opens the possibility of carbocation rearrangements. libretexts.org A hydride shift, the migration of a hydrogen atom with its pair of electrons from an adjacent carbon to the carbocation center, can occur if it leads to a more stable carbocation. libretexts.org In the case of the carbocation formed from this compound, a hydride shift from the third carbon of the butyl chain to the second carbon would result in a resonance-stabilized benzylic-like carbocation, which is significantly more stable.

Deprotonation can then occur from different adjacent carbons, leading to a mixture of isomeric alkene products. The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule. doubtnut.com The possible products from the dehydration of this compound, considering potential rearrangements, would include various isomers of quinolinyl-substituted butenes. The dehydration of the simpler butan-2-ol is known to produce a mixture of but-1-ene and cis- and trans-but-2-ene. libretexts.org

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the hydroxyl-bearing carbon, the -OH group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, followed by an Sₙ1 reaction, or by conversion to a sulfonate ester (e.g., tosylate or mesylate) followed by an Sₙ2 reaction. In the Sₙ1 pathway, a carbocation intermediate is formed, which can be subject to rearrangements.

Transformations Involving the Quinoline (B57606) Heterocycle

The quinoline ring system in this compound is an aromatic heterocycle that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The pyridine (B92270) ring of the quinoline is electron-deficient, while the benzene (B151609) ring is more electron-rich.

Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the benzene ring, preferentially at positions 5 and 8, as the pyridine ring is deactivated towards electrophilic attack. reddit.com

Nucleophilic aromatic substitution (NAS) on the quinoline ring is also possible, particularly at positions 2 and 4 of the pyridine ring, which are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. quora.com The presence of a good leaving group at these positions facilitates the reaction. While the parent quinoline does not have a leaving group, reactions with powerful nucleophiles like organolithium reagents can lead to substitution. quora.com

Electrophilic Aromatic Substitution Patterns

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene ring, which is more electron-rich than the pyridine ring. firsthope.co.in The preferred positions for electrophilic attack are C-5 and C-8. firsthope.co.in The presence of the 2-alkyl substituent, -(CH2)2CH(OH)CH3, is not expected to significantly alter this preference, as its activating effect is modest.

Common electrophilic substitution reactions for quinolines include nitration and sulfonation.

Nitration : Under mild conditions, nitration of quinoline yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. firsthope.co.in More forceful conditions can lead to dinitration. For this compound, the reaction would likely follow this pattern, though the specific regioselectivity can be influenced by the reaction conditions. rsc.orgcdnsciencepub.com

Sulfonation : The sulfonation of quinoline is temperature-dependent. At lower temperatures, quinoline-8-sulfonic acid is the major product, while at higher temperatures, the thermodynamically more stable quinoline-6-sulfonic acid is favored. Direct sulfonation with fuming sulfuric acid often yields a mixture of products, including quinoline-7-sulphonic acid. smolecule.comgoogle.com

ReactionReagents & ConditionsMajor Product Position(s)
NitrationHNO₃/H₂SO₄ (mild)C-5 and C-8
SulfonationH₂SO₄/SO₃ (low temp.)C-8
SulfonationH₂SO₄/SO₃ (high temp.)C-6

Nucleophilic Aromatic Substitution on Activated Quinolines

The pyridine ring of quinoline is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. Positions C-2 and C-4 are particularly reactive towards nucleophiles. firsthope.co.inquimicaorganica.org For a nucleophilic aromatic substitution (SNAr) reaction to occur, a good leaving group must be present at one of these positions. wikipedia.org

In the case of this compound, the alkyl group at C-2 is not a leaving group. However, if the quinoline ring were modified to include a halide at the C-2 or C-4 position, it would become activated for SNAr reactions. quimicaorganica.org

A classic example of nucleophilic substitution on an unactivated quinoline is the Chichibabin reaction, where treatment with sodium amide (NaNH₂) can introduce an amino group, primarily at the 2-position. wikipedia.org

Reaction TypeTypical ReagentReactive Position(s)Requirement
SNArAmines, Alkoxides, ThiolsC-2, C-4Good leaving group (e.g., Halide) at the reactive position
Chichibabin ReactionNaNH₂C-2No leaving group required

Reduction of the Quinoline Ring System

The quinoline ring system can be reduced under various conditions to yield tetrahydroquinoline or decahydroquinoline (B1201275) derivatives. The choice of reducing agent and conditions determines the extent and regioselectivity of the reduction.

Catalytic Hydrogenation : This method can lead to the reduction of either the pyridine ring or both rings. firsthope.co.in Using catalysts like platinum, palladium, or rhodium, 2-substituted quinolines can be hydrogenated to 1,2,3,4-tetrahydroquinolines. researchgate.netresearchgate.netacs.org The complete saturation to decahydroquinoline typically requires more forcing conditions (higher pressure and temperature).

Hydride Reductions : Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the aromatic quinoline ring. libretexts.org However, combinations like NaBH₄ with a Lewis acid or in acidic media can achieve the reduction of the pyridine ring. tandfonline.com Zinc borohydride has also been shown to be effective for the regioselective reduction to 1,2,3,4-tetrahydro derivatives. tandfonline.com

Dissolving Metal Reduction (Birch Reduction) : The Birch reduction, using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol proton source, typically reduces the benzene ring of the quinoline system. firsthope.co.inimperial.ac.ukbaranlab.org Reductive alkylation of quinoline using lithium in liquid ammonia followed by an alkylating agent affords 1-alkyl-1,4-dihydroquinolines. rsc.org

MethodTypical ReagentsPrimary Product
Catalytic HydrogenationH₂, Pd/C or PtO₂1,2,3,4-Tetrahydroquinoline (B108954)
Birch ReductionLi or Na, liq. NH₃, EtOH1,4-Dihydroquinoline (reduced benzene ring)
Hydride ReductionZn(BH₄)₂ or NaBH₄/Acid1,2,3,4-Tetrahydroquinoline

N-Alkylation and N-Oxidation Reactions of the Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and basic, allowing for reactions at this site.

N-Alkylation : The nitrogen atom can be readily alkylated by reacting with alkyl halides to form quaternary quinolinium salts. acs.orgnih.gov This reaction converts the neutral quinoline into a positively charged quinolinium ion, which significantly alters the reactivity of the ring system, making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net For example, reacting this compound with methyl iodide would yield N-methyl-2-(4-hydroxybutan-2-yl)quinolinium iodide.

N-Oxidation : Quinoline can be oxidized at the nitrogen atom using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or peracetic acid to form quinoline-N-oxide. combichemistry.comprepchem.com The formation of the N-oxide has a profound effect on the ring's reactivity. It activates the C-2 and C-4 positions towards both nucleophilic attack and certain types of electrophilic substitution, and it can also direct C-H functionalization. acs.orgresearchgate.netnih.govacs.org

Cascade and Multicomponent Reactions Incorporating the Chemical Compound

While this compound itself is a product of synthesis, its structural motifs are relevant to cascade and multicomponent reactions (MCRs) that build the quinoline core. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netrsc.orgrsc.org

Several MCRs are used for quinoline synthesis, and a molecule like this compound could conceptually be formed through such a pathway or serve as a scaffold for further reactions.

Povarov Reaction : This is a [4+2] cycloaddition involving an N-arylimine (formed in situ from an aniline (B41778) and an aldehyde) and an alkene. This reaction is a powerful tool for synthesizing tetrahydroquinolines, which can be oxidized to quinolines. rsc.orgrsc.org

Doebner-von Miller Reaction : A classic method that involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a strong acid. rsc.org

Friedländer Synthesis : This involves the condensation between a 2-aminobenzaldehyde (B1207257) or ketone and a compound containing a reactive α-methylene group (a ketone or aldehyde). researchgate.net

Cascade Annulation : Modern methods include three-component cascade annulations, for instance, reacting aryl diazonium salts, nitriles, and alkynes to efficiently produce multiply substituted quinolines. organic-chemistry.org

These strategies highlight the modular way complex quinolines can be assembled, where a side chain like the one in this compound could be introduced via one of the starting components. acs.orgnih.govrsc.orgacs.org

Mechanistic Investigations of Novel Transformations (e.g., via Isotopic Labeling)

Mechanistic studies, often employing techniques like isotopic labeling, are crucial for understanding the precise pathways of chemical reactions. While specific studies on this compound are not prevalent, mechanistic investigations of fundamental quinoline reactions provide valuable insight.

A key example is the study of the reduction of quinolines. The mechanism of reduction can vary significantly with the reagents used. For instance, the reduction of quinoline with sodium borohydride in a deuterated solvent like methanol-d4 (B120146) (CH₃OD) can help elucidate the source of the hydrogen atoms added to the ring. Studies have shown that in such reductions, a hydride (H⁻) is delivered from the borohydride reagent, and a deuteron (B1233211) (D⁺) is delivered from the solvent. researchgate.net

Observing the incorporation of deuterium (B1214612) at specific positions in the resulting tetrahydroquinoline product allows for the precise mapping of the reaction pathway. For example, if this compound were reduced with NaBH₄ in CH₃OD, the deuterium would be expected to add at the C-4 position, while a hydride from NaBH₄ adds at C-2, consistent with a stepwise addition mechanism. researchgate.net

Similarly, mechanistic studies on asymmetric hydrogenation reactions, which produce chiral tetrahydroquinolines, have proposed that the reaction proceeds through a stepwise H⁺/H⁻ transfer process that occurs outside the coordination sphere of the metal catalyst. nih.gov These investigations are vital for developing new, more efficient, and selective synthetic methods.

Stereochemical Aspects and Enantiomeric Purity Assessment

Principles of Chirality in 4-(Quinolin-2-yl)butan-2-ol

The structure of this compound contains a stereocenter, also known as a chiral center, at the carbon atom C2 of the butanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a 2-(quinolin-2-yl)ethyl group (-CH2CH2-Quinoline). The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-4-(Quinolin-2-yl)butan-2-ol and (S)-4-(Quinolin-2-yl)butan-2-ol.

While the fundamental principles of chirality are clear, specific studies determining the optical rotation or other chiroptical properties of the individual enantiomers of this compound are not documented in the available literature.

Methodologies for Enantiomeric Resolution

The separation of a racemic mixture of this compound into its individual enantiomers would be a critical step for any stereoselective application. Generally, this can be achieved through several established methodologies.

Diastereomeric Salt Formation

A classical method for resolving chiral alcohols involves their reaction with a chiral acid to form diastereomeric esters, or in the case of a basic nitrogen in the quinoline (B57606) ring, reaction with a chiral acid to form diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. However, no specific chiral resolving agents or crystallization conditions have been reported in the scientific literature for this compound.

Chiral Chromatographic Separation Techniques (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation. Polysaccharide-based CSPs are commonly used for the resolution of chiral alcohols. Although this technique is theoretically applicable, no published methods, including specific columns, mobile phases, or retention times for the enantioseparation of this compound, were found.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a highly selective method for separating enantiomers. Lipases, such as Lipase (B570770) B from Candida antarctica (CALB), are frequently used to catalyze the enantioselective acylation of a racemic alcohol. One enantiomer reacts faster than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. While this is a common strategy for secondary alcohols, specific studies applying this method to this compound, including the choice of enzyme, acyl donor, and reaction conditions, are not available in the literature.

Determination of Enantiomeric Excess (ee) and Absolute Configuration

Chiral HPLC and GC Analysis

Once the enantiomers are separated or an enantioselective reaction is performed, the enantiomeric excess (ee) of the product must be determined. Chiral HPLC or Gas Chromatography (GC) are the most common and reliable methods for this purpose. By separating the enantiomers, the relative peak areas can be used to calculate the ee. However, without established chromatographic methods for this compound, no specific analytical procedures can be cited.

The determination of the absolute configuration (R or S) of the enantiomers would typically be achieved through methods such as X-ray crystallography of a single crystal of one of the enantiomers or a diastereomeric salt. Spectroscopic techniques like Vibrational Circular Dichroism (VCD) could also be employed. No such structural or spectroscopic data for the enantiomers of this compound has been published.

Optical Rotation Measurements

Optical rotation is a fundamental technique for the characterization of chiral compounds and the determination of their enantiomeric purity. It measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral substance. The two enantiomers of a chiral molecule will rotate the plane of polarized light by equal amounts but in opposite directions. The dextrorotatory enantiomer, designated as (+), rotates the light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counter-clockwise.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the substance's concentration and the path length of the polarimeter tube. The enantiomeric excess (e.e.) of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer.

Specific experimental data for the optical rotation of the enantiomers of this compound are not widely available in the surveyed scientific literature. Commercial suppliers list the (2R) and (2S) enantiomers, indicating that they are available as distinct chiral entities cymitquimica.comcymitquimica.com. However, their specific rotation values are not provided in these public listings.

For illustrative purposes, optical rotation data for the closely related compound, 4-(3,4-dihydroquinolin-1(2H)-yl)butan-2-ol, which has a saturated heterocyclic ring, has been reported. The kinetic resolution of this racemic alcohol yielded the (S)-alcohol and the corresponding (R)-acetate. It is important to note that the hydrogenation of the quinoline ring significantly alters the electronic structure and, consequently, the chiroptical properties of the molecule. Therefore, these values are not directly transferable to this compound but provide context for similar structures. mdpi.com

Chiroptical Spectroscopy (e.g., ECD, VCD)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration and solution-state conformation of chiral molecules.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. encyclopedia.pub The quinoline moiety in this compound is a strong chromophore, making ECD a particularly suitable technique for its stereochemical analysis.

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with the spectrum predicted for a specific enantiomer (e.g., the R-enantiomer) through quantum-mechanical calculations. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com Such studies have been successfully applied to various complex chiral molecules, including quinoline derivatives. researchgate.netmdpi.com

Detailed experimental or calculated ECD data specifically for the enantiomers of this compound are not available in the reviewed literature.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. dh.nrw An advantage of VCD is that all fundamental vibrations of a chiral molecule are potentially VCD-active, providing rich structural information without the need for a specific chromophore. dtu.dk

Similar to ECD, the absolute configuration can be determined by comparing the experimental VCD spectrum with that calculated for a known configuration. The sign and intensity of the VCD bands are highly sensitive to the three-dimensional structure of the molecule. This technique has been successfully used to determine the absolute configuration of a wide range of chiral molecules, including those with multiple stereocenters and conformational flexibility. dh.nrwresearchgate.net

No specific VCD studies for this compound have been found in the surveyed literature.

Table of Mentioned Compounds

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide significantly more structural information than one-dimensional (1D) spectra by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 4-(Quinolin-2-yl)butan-2-ol, COSY would reveal the connectivity within the butyl chain, showing correlations between the methyl protons, the methine proton at the alcohol center, and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful method for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in connecting the butyl chain to the quinoline (B57606) ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences.

A hypothetical HMBC correlation table for this compound is presented below to illustrate its utility.

Proton (¹H)Correlated Carbons (¹³C)
H-3 (quinoline)C-2, C-4, C-4a
H-4 (quinoline)C-2, C-3, C-4a, C-5
H-1' (butyl chain)C-2 (quinoline), C-2', C-3'
H-4' (methyl)C-2', C-3'

Solid-State NMR for Conformational Analysis

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can reveal details about molecular packing, polymorphism, and the conformation of the molecule in a crystalline or amorphous solid state. For a molecule with a flexible butyl chain like this compound, ssNMR could be used to study the preferred conformation of this chain relative to the rigid quinoline ring in the solid form.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of a molecule. For this compound (C₁₃H₁₅NO), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition. For instance, HRMS data for a related compound, 2-phenylquinolin-4(1H)-one, showed a calculated value for [M+H]⁺ of 222.0914 and a found value of 222.0917, confirming the formula C₁₅H₁₂NO. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. The fragmentation pattern of this compound in an MS/MS experiment would be expected to show characteristic losses, such as the loss of a water molecule from the alcohol, or cleavage of the butyl chain, providing further confirmation of its structure.

A plausible fragmentation pathway for this compound is outlined below:

Precursor Ion (m/z)FragmentationProduct Ion (m/z)
202.12Loss of H₂O184.11
202.12Cleavage at C2'-C3'158.07
202.12Loss of C₃H₇O129.06

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide insights into molecular conformation.

For this compound, key vibrational modes would include:

O-H Stretch: A broad absorption in the IR spectrum around 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretches from the quinoline ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: Vibrations corresponding to the quinoline ring system would be expected in the 1500-1600 cm⁻¹ region.

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region would indicate the C-O bond of the secondary alcohol.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
C=N, C=C (Quinoline)Stretching1500-1600
C-OStretching1000-1200

Computational and Theoretical Chemistry Studies of 4 Quinolin 2 Yl Butan 2 Ol

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(Quinolin-2-yl)butan-2-ol, DFT calculations would provide significant insights into its fundamental chemical properties.

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (i.e., the lowest energy state). This process involves calculating the forces on each atom and adjusting the atomic coordinates until a minimum on the potential energy surface is located. For this compound, this would involve exploring the rotational possibilities around the single bonds of the butanol side chain attached to the quinoline (B57606) ring. Conformational analysis is vital as the geometry of the molecule influences its physical and chemical properties.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound is not available.

Vibrational Frequency Calculations and Spectral Assignment

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool to investigate the pathways of chemical reactions involving this compound.

Transition State Characterization

To understand how a reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of the transition state for a proposed reaction involving this compound. This information is critical for determining the reaction's feasibility and rate.

Energetic Profiles of Synthetic Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, an energetic profile (or reaction coordinate diagram) for a synthetic pathway can be constructed. This profile provides a detailed understanding of the thermodynamics and kinetics of the reaction, allowing for the comparison of different potential synthetic routes to or from this compound.

While the specific computational data for this compound is not yet available in the literature, the methodologies described above represent the standard and rigorous approach that would be taken to characterize this molecule from a theoretical and computational perspective. Future research in this area would be valuable for a complete understanding of the chemical and physical properties of this quinoline derivative.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Chiroptical Properties)

Computational chemistry serves as a powerful tool for predicting various spectroscopic parameters, offering a means to analyze and verify experimental data. For this compound, theoretical calculations can forecast Nuclear Magnetic Resonance (NMR) chemical shifts and chiroptical properties, which are fundamental for its structural elucidation and stereochemical assignment.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. uncw.eduresearchgate.net These methods compute the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, commonly tetramethylsilane (B1202638) (TMS). docbrown.info

For quinoline derivatives, it has been observed that intermolecular interactions, particularly π-π stacking, can cause concentration-dependent chemical shift changes in ¹H NMR studies. uncw.edu Computational models can simulate these interactions, for instance, by calculating the chemical shifts for a monomer versus a dimer of this compound, thereby predicting the influence of self-association on the spectrum. uncw.edu Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the quinoline nitrogen atom can be modeled to understand its effect on the chemical shifts of nearby protons and carbons. nih.gov

The predicted values are based on established computational methods and known chemical shift ranges for related structural fragments like quinoline and butan-2-ol. docbrown.infonih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and based on computational models (e.g., DFT/B3LYP) and data from analogous structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Quinoline H-3~7.3-Coupled to H-4.
Quinoline H-4~8.1-Coupled to H-3.
Quinoline H-5~7.8-Aromatic region, influenced by ring currents.
Quinoline H-6~7.5-Aromatic region, influenced by ring currents.
Quinoline H-7~7.7-Aromatic region, influenced by ring currents.
Quinoline H-8~8.0-Aromatic region, influenced by ring currents.
Quinoline C-2-~162.0Attachment point of the butyl chain.
Quinoline C-3-~121.5
Quinoline C-4-~136.5
Quinoline C-4a-~127.5Bridgehead carbon.
Quinoline C-5-~127.0
Quinoline C-6-~129.0
Quinoline C-7-~126.0
Quinoline C-8-~129.5
Quinoline C-8a-~148.0Bridgehead carbon.
Butan-1 CH₂~3.1~46.0Adjacent to the quinoline ring.
Butan-2 CH(OH)~4.0~68.0Chiral center.
Butan-2 OHVariable (e.g., ~2.5-4.5)-Shift is concentration and solvent dependent.
Butan-3 CH₂~1.8~32.0
Butan-4 CH₃~1.2~23.0

Chiroptical Properties: Since this compound possesses a chiral center at the C2 position of the butanol chain, it exists as a pair of enantiomers, (R)- and (S)-4-(Quinolin-2-yl)butan-2-ol. cymitquimica.com Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is essential for determining the absolute configuration of these enantiomers.

Theoretical methods, particularly time-dependent density functional theory (TD-DFT), are widely used to compute chiroptical properties such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). nih.govresearchgate.net The computational process involves:

Performing a conformational search for each enantiomer to identify the most stable conformers.

Optimizing the geometry of these low-energy conformers.

Calculating the chiroptical properties for each conformer.

Averaging the results based on the Boltzmann population of the conformers to obtain the final predicted spectrum or value.

The sign of the calculated optical rotation is then compared with the experimental value to assign the absolute configuration. researchgate.net

Table 2: Predicted Chiroptical Properties for Enantiomers of this compound Values are illustrative, based on typical outcomes from TD-DFT calculations.

Property(R)-4-(Quinolin-2-yl)butan-2-ol(S)-4-(Quinolin-2-yl)butan-2-olMethod
Optical Rotation [α]DNegative (e.g., -45 deg·mL·g⁻¹·dm⁻¹)Positive (e.g., +45 deg·mL·g⁻¹·dm⁻¹)TD-DFT
Key ECD Cotton EffectPredicted positive/negative coupletPredicted inverse coupletTD-DFT
Key VCD BandsCharacteristic patternMirror-image patternDFT

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ua.ac.be For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape, flexibility, and interactions with its environment (e.g., a solvent). nih.gov

An MD simulation of this compound would typically involve:

Assigning a force field (e.g., CHARMM36, AMBER) to describe the interatomic potentials. mdpi.com

Placing the molecule in a simulation box, often filled with water molecules to mimic an aqueous environment.

Running the simulation for a duration ranging from nanoseconds to microseconds, during which the system's energy is minimized and its trajectory is calculated by solving Newton's equations of motion. ua.ac.benih.gov

The analysis of the resulting trajectory can reveal:

Conformational Preferences: The simulation explores the potential energy surface of the molecule, identifying the most stable, low-energy conformations and the energy barriers between them. The flexibility of the butanol side chain is of particular interest, as the rotation around the C-C single bonds dictates the spatial relationship between the hydroxyl group and the quinoline ring. nih.gov

Intramolecular Interactions: The simulation can quantify the occurrence and lifetime of intramolecular hydrogen bonds, such as a bond between the hydroxyl hydrogen and the quinoline nitrogen.

Solvent Interactions: It shows how the molecule interacts with solvent molecules, including the formation of intermolecular hydrogen bonds.

This information is crucial for understanding how the molecule's shape influences its properties and potential biological activity.

Table 3: Analysis of Conformational Flexibility from a Hypothetical MD Simulation This table illustrates potential findings from an MD simulation, focusing on key dihedral angles that define the side-chain conformation.

Dihedral AngleDescriptionPredicted BehaviorImplication
τ1 (C3-C2-C1'-C2')Rotation of the entire butyl chain relative to the quinoline ring.Shows preference for specific orientations to minimize steric hindrance.Defines the overall positioning of the side chain.
τ2 (C2-C1'-C2'-C3')Rotation around the C1'-C2' bond.Multiple stable rotamers possible, leading to different positions of the hydroxyl group.Governs the accessibility of the OH group for H-bonding.
τ3 (C1'-C2'-C3'-C4')Rotation around the C2'-C3' bond.Relatively free rotation, similar to a standard alkyl chain.Contributes to the overall flexibility and entropy of the molecule.
H-O-C2'-C1'Orientation of the hydroxyl proton.May show a preference to orient towards the quinoline nitrogen, indicating potential for a weak intramolecular H-bond.Influences solubility and interaction with polar environments.

Potential Roles in Materials Science and Organic Synthesis Non Clinical Applications

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center makes 4-(Quinolin-2-yl)butan-2-ol an inherently valuable chiral building block. uwindsor.ca Enantiomerically pure starting materials are fundamental to the synthesis of complex molecules with specific biological or material functions. researchgate.net The optically active forms, (2R)-4-(Quinolin-2-yl)butan-2-ol and (2S)-4-(Quinolin-2-yl)butan-2-ol, can serve as synthons for introducing chirality into larger, more complex structures. cymitquimica.comnih.gov

While direct application of this compound in the total synthesis of a specific polycyclic natural product is not yet extensively documented, its structural motifs are present in various alkaloids and bioactive compounds. The quinoline (B57606) ring itself is a core component of many natural products. nih.gov The chiral side chain of this compound could be strategically modified to construct intricate ring systems. For instance, the hydroxyl group can be converted into a good leaving group, facilitating intramolecular cyclization reactions to form new rings fused to the quinoline system, a common strategy in the synthesis of polycyclic heterocycles. clockss.orgrsc.org

The synthesis of quinoline-containing polycyclic compounds is an active area of research, with various methods being developed to construct these complex architectures. mdpi.com The use of a pre-existing chiral center, such as the one in this compound, can guide the stereochemical outcome of subsequent ring-forming reactions, which is a crucial aspect of synthesizing enantiomerically pure natural products.

The demand for enantiopure intermediates extends beyond natural product synthesis into the realm of advanced materials. researchgate.net Chiral molecules are at the forefront of developing materials with unique optical, electronic, and recognition properties. This compound can serve as a precursor to such intermediates.

For example, the hydroxyl group can be derivatized to introduce polymerizable functionalities, allowing for the incorporation of the chiral quinoline unit into polymers. This could lead to the development of chiral stationary phases for chromatography, materials with nonlinear optical properties, or chiral sensors. The synthesis of enantiomerically pure materials is often challenging, and the availability of chiral building blocks like this compound is therefore highly valuable. mdpi.com

Ligand Design for Catalysis

The structure of this compound is highly suggestive of its potential as a chiral ligand in asymmetric catalysis. dntb.gov.ua The quinoline nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center. dntb.gov.uaresearchgate.net The chiral center proximate to these coordinating atoms can create a chiral environment around the metal, enabling enantioselective transformations. dntb.gov.uaresearchgate.net

The development of chiral ligands is a cornerstone of modern asymmetric catalysis. dntb.gov.uaresearchgate.net Quinoline-based chiral ligands have been successfully employed in a variety of metal-catalyzed reactions, including reductions, additions, and cyclizations. thieme-connect.comthieme-connect.comdicp.ac.cn The synthesis of such ligands often involves the condensation of a chiral amine or alcohol with a quinoline derivative. thieme-connect.com this compound itself can be considered a pre-ligand, or it can be further modified to enhance its coordination properties.

The effectiveness of a chiral ligand is often determined by the rigidity of its structure and the precise positioning of the chiral element relative to the catalytic metal center. The combination of the planar quinoline ring and the stereogenic center in the butanol side chain in this compound provides a well-defined chiral pocket that can influence the stereochemical outcome of a catalyzed reaction.

The coordination chemistry of quinoline derivatives with transition metals is well-established. nih.govrsc.orgias.ac.in The nitrogen atom of the quinoline ring is a good Lewis base and readily coordinates to a wide range of transition metals, including palladium, rhodium, ruthenium, copper, and zinc. ias.ac.inckthakurcollege.net The additional coordination site provided by the hydroxyl group in this compound can lead to the formation of stable chelate complexes. researchgate.net

The study of the coordination complexes of this compound with various transition metals would be a critical step in developing novel catalysts. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the quinoline ring or the butanol side chain. These complexes could then be screened for catalytic activity in a range of asymmetric transformations. rsc.orguni-regensburg.de

Table 1: Potential Catalytic Applications of this compound Based Ligand-Metal Complexes

Catalytic ReactionPotential Metal CenterRationale
Asymmetric HydrogenationRhodium, RutheniumQuinoline-based ligands are effective in the asymmetric hydrogenation of various substrates. dicp.ac.cn
Asymmetric Aldol (B89426) ReactionsZinc, CopperThe bidentate N,O-ligation can create a well-defined chiral environment for enantioselective C-C bond formation.
Asymmetric Allylic AlkylationPalladiumChiral P,N-ligands derived from quinoline have shown success in this reaction. researchgate.net
Asymmetric HydrosilylationRhodium, IridiumThe chiral environment can control the stereoselective addition of a hydrosilane to a prochiral substrate.

Precursor for Optically Active Functional Materials

The term "optically active" refers to the ability of a chiral molecule to rotate the plane of polarized light. quora.com This property is central to the development of various functional materials. This compound, being a chiral molecule, can be used as a precursor to create materials with specific chiroptical properties.

For instance, the quinoline moiety is known to be fluorescent. Incorporating the chiral this compound into a larger system, such as a polymer or a liquid crystal, could lead to materials that exhibit circularly polarized luminescence (CPL). CPL-active materials are of great interest for applications in 3D displays, optical data storage, and as security inks.

Furthermore, the chiral nature of the molecule could be exploited in the design of chiral recognition materials. By immobilizing this compound or its derivatives onto a solid support, it may be possible to create a stationary phase for the chromatographic separation of enantiomers. The quinoline ring can participate in π-π stacking interactions, while the chiral hydroxyl group can engage in hydrogen bonding, providing multiple points of interaction for chiral discrimination.

Integration into Supramolecular Assemblies and Frameworks

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Within this field, the construction of coordination polymers and metal-organic frameworks (MOFs) has garnered significant attention due to their diverse applications in gas storage, catalysis, and sensing. The specific incorporation of "this compound" into such supramolecular assemblies or frameworks has not been extensively documented in publicly available research. However, the inherent structural and electronic features of the molecule suggest a strong potential for its use as a versatile building block in the construction of higher-order structures.

The potential of this compound as a ligand in supramolecular chemistry stems from its two key functional groups: the quinoline ring system and the secondary alcohol. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This is a well-established principle in coordination chemistry, with numerous quinoline derivatives employed as ligands in the synthesis of metal complexes. rsc.orgresearchgate.netnih.govnih.gov

In the context of metal-organic frameworks, this compound could function as a monodentate ligand, coordinating to a metal center through its quinoline nitrogen. The flexible butanol chain could then orient itself to participate in hydrogen bonding within the pores of the framework, potentially influencing the framework's guest-uptake properties. Alternatively, under certain conditions, the hydroxyl group could be deprotonated to act as a secondary, anionic coordination site, leading to the formation of polynuclear metal clusters or multidimensional coordination polymers. While no direct examples involving this compound are reported, studies on other quinoline-alcohol type ligands, such as 2-quinolyl carboranyl alcohol, have shown that the alcohol can participate in coordination, leading to the formation of discrete metal complexes with specific geometries. acs.org

The interplay between the metal-coordinating quinoline moiety and the hydrogen-bonding-capable alcohol function within this compound presents intriguing possibilities for the design of novel supramolecular structures. The chirality of the butan-2-ol unit could also be exploited to construct chiral MOFs, which are of interest for applications in enantioselective separations and catalysis.

While specific research on the integration of this compound into supramolecular assemblies is not yet prevalent, its structural characteristics strongly suggest its utility as a valuable component in the toolkit of crystal engineering and materials science. Future research in this area could lead to the development of new functional materials with tailored properties.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign and efficient chemical syntheses has spurred research into greener pathways for producing quinoline (B57606) derivatives. researchgate.net Traditional methods for quinoline synthesis, such as the Skraup and Doebner-Miller reactions, often rely on harsh conditions and strong acids. researchgate.net Future research will likely focus on developing novel, sustainable routes to 4-(quinolin-2-yl)butan-2-ol that minimize waste and energy consumption.

Key areas of exploration include:

Catalytic Strategies: The use of heterogeneous catalysts, such as zeolites and mixed metal oxides, can offer advantages in terms of reusability and overcoming issues associated with homogeneous catalysts. researchgate.net Further investigation into novel catalytic systems, including those based on earth-abundant metals, will be crucial. acs.org

Bio-based Solvents and Reagents: The use of sustainable media like glycerol, deep eutectic solvents, and water is gaining traction in organic synthesis. nih.gov Exploring these solvent systems for the synthesis of this compound could significantly improve the environmental footprint of its production.

Multicomponent Reactions: One-pot, multicomponent reactions offer an atom-economical and efficient strategy for constructing complex molecules like quinolines from simple starting materials. nih.govresearchgate.net Designing new multicomponent reactions that lead to the desired butanol-substituted quinoline core is a promising avenue.

Exploration of Unconventional Reactivity Patterns

The chemical reactivity of quinoline derivatives is well-established, encompassing electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. rsc.orgnih.gov However, the unique structural features of this compound, with its chiral alcohol and flexible butyl linker, may enable unconventional reactivity patterns that are yet to be fully explored.

Future research could focus on:

Photocatalysis: The photochemical excitation of olefins is a powerful tool for [2+2] cycloaddition reactions. tum.de Investigating the photochemical behavior of this compound, particularly the potential for intramolecular or intermolecular cycloadditions involving the quinoline ring, could lead to novel molecular architectures.

Remote C-H Functionalization: The development of methods for the stereoselective hydroxylation of strong and remote C-H bonds is an active area of research. acs.org Applying these advanced oxidation techniques to the butyl chain of this compound could provide access to a range of new, functionalized derivatives.

Domino Reactions: Designing domino reaction sequences that are initiated by the reactivity of the hydroxyl group or the quinoline nitrogen could provide a highly efficient means of elaborating the core structure of this compound. nih.gov

Application in Flow Chemistry and Process Intensification

Flow chemistry has emerged as a powerful technology for improving the efficiency, safety, and scalability of chemical processes. nih.gov The key advantages of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates, make it an attractive platform for the synthesis and application of this compound. nih.govau.dk

Future research in this area could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would offer significant advantages over traditional batch production, including waste minimization and improved process control. nih.gov

Immobilized Catalysts and Reagents: The use of immobilized enzymes or other catalysts in flow reactors can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. au.dkresearchgate.net For instance, lipase (B570770) B from Candida antarctica immobilized on magnetic nanoparticles has been used for the kinetic resolution of similar racemic alcohols in a continuous-flow microreactor. researchgate.net

Process Intensification: Techniques such as the use of catalytic static mixers and advanced reactor designs can significantly improve reaction performance in multiphase systems. cup.edu.cn Applying these process intensification strategies to reactions involving this compound could lead to substantial improvements in efficiency.

Design of Next-Generation Chiral Catalysts

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. acs.org The inherent chirality of this compound, combined with the coordinating ability of the quinoline nitrogen, makes it a promising scaffold for the design of novel chiral ligands and catalysts.

Future directions in this area include:

Asymmetric Hydrogenation: Chiral transition metal complexes, particularly those of iridium and ruthenium, have proven effective in the asymmetric hydrogenation of quinolines to produce optically active tetrahydroquinolines. pku.edu.cn Incorporating the this compound scaffold into the design of new phosphine-free chiral ligands could lead to catalysts with improved activity and enantioselectivity. pku.edu.cn

Single-Atom Catalysts (SACs): SACs represent a new frontier in catalysis, bridging the gap between homogeneous and heterogeneous systems. acs.org The design of chiral SACs, where single metal atoms are supported on a chiral material, is a particularly exciting prospect. The quinoline-butanol scaffold could serve as a chiral modifier or be incorporated into a chiral support for the development of novel SACs for asymmetric synthesis. acs.org

Organocatalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for a wide range of enantioselective reactions. researchgate.net The hydroxyl group of this compound could potentially act as a hydrogen-bond donor, suggesting its potential use as a component in new classes of bifunctional organocatalysts.

Advanced Spectroscopic Studies for Dynamic Processes and Excited State Properties

A deeper understanding of the dynamic behavior and electronic properties of this compound is essential for its rational application in areas such as catalysis and materials science. Advanced spectroscopic techniques can provide invaluable insights into these properties.

Future research could employ:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR studies can fully elucidate the structure and conformation of this compound and its derivatives in solution. nih.gov Dynamic NMR experiments could be used to study conformational changes and other dynamic processes.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) are highly sensitive to the chiral environment of a molecule. mdpi.com Chiroptical spectroscopy can be used to study the interactions of this compound with other molecules and to probe the stereochemistry of its reactions.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecular structure, electronic properties, and reactivity of this compound. acs.org These computational studies can complement experimental data and provide a deeper understanding of the molecule's behavior at the atomic level.

Integration with Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from reaction prediction to materials discovery. researchgate.netengineering.org.cn These powerful computational tools can be applied to accelerate research and development related to this compound.

Key applications of AI and ML include:

Retrosynthesis Prediction: AI-driven retrosynthesis tools can automatically propose synthetic routes to a target molecule by learning from vast datasets of chemical reactions. engineering.org.cnmit.edu These tools could be used to identify novel and efficient synthetic pathways to this compound and its derivatives. nih.gov

Property Optimization: ML models can be trained to predict the properties of molecules based on their structure. researchgate.net This approach could be used to design new derivatives of this compound with optimized properties for specific applications, such as catalysis or biological activity.

Reaction Prediction: ML algorithms can predict the outcome of chemical reactions, including identifying the major products and predicting reaction yields. researchgate.netkyoto-u.ac.jp This capability could be used to screen for new and unconventional reactions of this compound.

Q & A

What are the optimal synthetic routes for 4-(Quinolin-2-yl)butan-2-ol, and how can purity be ensured?

Methodological Answer:
The synthesis of this compound can be inferred from analogous amino alcohol and quinoline derivative syntheses. Key steps include:

  • Quinoline Core Formation : Use Friedländer or Skraup reactions to construct the quinoline moiety, followed by functionalization at the 2-position.
  • Hydroxyl Group Introduction : Employ nucleophilic substitution or reduction of ketone intermediates (e.g., using sodium borohydride) to introduce the butan-2-ol group.
  • Purification : Chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Industrial-scale production may optimize conditions (e.g., catalytic hydrogenation) for yield and reproducibility .

How does the hydroxyl group in this compound influence its chemical reactivity and biological interactions?

Methodological Answer:
The secondary hydroxyl group facilitates:

  • Hydrogen Bonding : Enhances solubility in polar solvents and binding to biological targets (e.g., enzymes or receptors) via active-site interactions.
  • Derivatization : Acts as a handle for esterification, etherification, or coordination chemistry (e.g., metal complexes for catalytic studies).
  • Stereochemical Effects : Chirality at the hydroxyl-bearing carbon may influence enantioselective interactions, requiring chiral HPLC or enzymatic resolution for stereoisomer separation .

What advanced spectroscopic techniques are recommended for characterizing the stereochemistry and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemistry (e.g., coupling constants for diastereomers) and confirm quinoline ring substitution patterns.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation pathways, particularly for detecting trace impurities.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Computational Modeling : DFT calculations (e.g., Gaussian software) to predict electronic properties and compare with experimental UV-Vis/fluorescence spectra .

How can computational modeling predict the biological target interactions of this compound, and what validation experiments are required?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase enzymes) based on quinoline derivatives' known interactions.
  • MD Simulations : Assess binding stability over time (e.g., GROMACS) under physiological conditions.
  • Validation :
    • In Vitro Assays : Enzyme inhibition studies (IC50_{50} determination) and cellular viability assays (MTT/XTT).
    • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) .

What strategies resolve contradictory data in biological activity studies of this compound derivatives?

Methodological Answer:

  • Dose-Response Repetition : Replicate assays across multiple concentrations to confirm dose-dependent effects.
  • Impurity Analysis : Use LC-MS to rule out interference from synthetic byproducts.
  • Structural Confirmation : Re-synthesize derivatives with rigorous characterization (NMR, HRMS) to exclude batch variability.
  • Target-Specific Assays : Employ CRISPR-edited cell lines or isoform-selective inhibitors to isolate mechanisms .

How can the environmental stability and degradation pathways of this compound be evaluated for lab safety?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (e.g., 254 nm) and monitor decomposition via HPLC.
  • Hydrolytic Stability : Test pH-dependent degradation in buffers (pH 1–13) at 37°C.
  • Microbial Degradation : Use soil or wastewater microbial consortia to assess biodegradation under aerobic/anaerobic conditions.
  • Waste Management : Neutralize reactive intermediates (e.g., quench with ascorbic acid) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.